molecular formula C6H6ClN3O2 B11905888 2-((6-Chloropyrimidin-4-yl)amino)acetic acid CAS No. 1159825-92-9

2-((6-Chloropyrimidin-4-yl)amino)acetic acid

Cat. No.: B11905888
CAS No.: 1159825-92-9
M. Wt: 187.58 g/mol
InChI Key: IJDXWEBLTQFOSD-UHFFFAOYSA-N
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Description

2-((6-Chloropyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)acetic acid typically involves the reaction of 6-chloropyrimidine with glycine under specific conditions. One common method involves the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and ensuring the purity of the starting materials. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((6-Chloropyrimidin-4-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar structure but lacks the glycine moiety.

    6-Chloropyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the glycine moiety.

Uniqueness

2-((6-Chloropyrimidin-4-yl)amino)acetic acid is unique due to the presence of both the chloropyrimidine and glycine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

1159825-92-9

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10)

InChI Key

IJDXWEBLTQFOSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)NCC(=O)O

Origin of Product

United States

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